2-Butylphthalazin-1-one
Description
2-Butylphthalazin-1-one is a phthalazine derivative characterized by a butyl substituent at the 2-position of the phthalazin-1-one core. Phthalazine derivatives are known for anticonvulsant, antimicrobial, and anti-inflammatory activities, with substituent position and type critically influencing their properties .
Properties
IUPAC Name |
2-butylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-12(15)11-7-5-4-6-10(11)9-13-14/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUKAPXTYKQEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylphthalazin-1-one typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This reaction yields the phthalazinone core, which can then be further functionalized to introduce the butyl group.
Industrial Production Methods: Industrial production of phthalazinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Butylphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to yield pyridazine dicarboxylic acid.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Various benzyl or propargyl bromides in the presence of carbon disulfide and anhydrous phosphoric acid.
Major Products:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various functionalized phthalazinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butylphthalazin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The butyl group in this compound likely increases lipophilicity compared to methyl or benzyl groups, enhancing cell membrane penetration but possibly reducing aqueous solubility.
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